molecular formula C10H8Cl3NO2 B14501363 Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- CAS No. 62798-85-0

Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)-

Cat. No.: B14501363
CAS No.: 62798-85-0
M. Wt: 280.5 g/mol
InChI Key: GIYBKHJFEDFFOC-UHFFFAOYSA-N
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Description

Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of 4-methyl-2-nitrobenzoic acid.

    Reduction: Formation of 4-methyl-2-amino-1-(2,3,3-trichloro-2-propenyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

    Benzene, 1-methyl-4-nitro-: Similar structure but lacks the trichloropropenyl group.

    Benzene, 4-fluoro-2-methyl-1-nitro-: Similar structure but has a fluorine atom instead of the trichloropropenyl group.

Uniqueness: Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is unique due to the presence of the trichloropropenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

62798-85-0

Molecular Formula

C10H8Cl3NO2

Molecular Weight

280.5 g/mol

IUPAC Name

4-methyl-2-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C10H8Cl3NO2/c1-6-2-3-7(5-8(11)10(12)13)9(4-6)14(15)16/h2-4H,5H2,1H3

InChI Key

GIYBKHJFEDFFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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